(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
624724-10-3 |
|---|---|
Molecular Formula |
C31H28ClN3O2S2 |
Molecular Weight |
574.2 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H28ClN3O2S2/c1-3-4-16-37-27-15-14-22(17-21(27)2)29-24(20-35(33-29)25-11-6-5-7-12-25)18-28-30(36)34(31(38)39-28)19-23-10-8-9-13-26(23)32/h5-15,17-18,20H,3-4,16,19H2,1-2H3/b28-18- |
InChI Key |
ZYBCFKMAODMNNF-VEILYXNESA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Chalcone Precursor Formation
The pyrazole ring is constructed via Claisen-Schmidt condensation. A mixture of 4-butoxy-3-methylacetophenone (1.0 equiv) and benzaldehyde (1.2 equiv) undergoes base-catalyzed aldol condensation in ethanol, yielding the corresponding chalcone derivative. Optimal conditions include refluxing for 6–8 hours in the presence of sodium hydroxide (40% w/v), achieving yields of 78–85%.
Cyclization to Pyrazole
The chalcone intermediate reacts with phenylhydrazine (1.5 equiv) in acetic acid under reflux (24 hours) to form 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole. Subsequent formylation using the Vilsmeier-Haack reaction (POCl₃/DMF, 0°C to room temperature, 12 hours) introduces the aldehyde group at the 4-position, yielding the target pyrazole-4-carbaldehyde.
Key Data:
-
Yield: 68% (pyrazole formation), 72% (formylation)
-
Characterization: NMR (CDCl₃, 400 MHz): δ 10.12 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.45–7.12 (m, 9H, aromatic), 4.12 (t, 2H, OCH₂), 2.34 (s, 3H, CH₃), 1.85–1.42 (m, 4H, butoxy chain).
Preparation of 3-(2-Chlorobenzyl)-2-Thioxo-1,3-Thiazolidin-4-One
Thiazolidinone Core Formation
2-Chlorobenzylamine (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in the presence of fumaryl chloride (1.1 equiv) as a cyclizing agent. The reaction proceeds in aqueous medium at 60°C for 4 hours, yielding 3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one. Alternative methods using thioglycolic acid and zinc chloride in ethanol (reflux, 8 hours) report comparable yields.
Optimization Notes:
Characterization
Knoevenagel Condensation for Hybrid Formation
Reaction Conditions
Equimolar amounts of pyrazole-4-carbaldehyde and 3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one undergo condensation in anhydrous ethanol containing piperidine (5 mol%). The mixture is refluxed for 12–16 hours, facilitating the formation of the (Z)-configured product via selective dehydration.
Critical Parameters:
Stereochemical Control
The Z-configuration at the 5-position is confirmed by NOESY spectroscopy, showing proximity between the pyrazole methylene proton (δ 6.95) and thiazolidinone C4-H (δ 5.12).
Characterization Data:
-
NMR (DMSO-): δ 7.88 (s, 1H, CH=), 7.62–7.21 (m, 13H, aromatic), 4.91 (s, 2H, NCH₂), 4.10 (t, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.78–1.45 (m, 4H, butoxy).
-
NMR: δ 192.1 (C=O), 167.8 (C=S), 144.2 (CH=), 139.5–114.2 (aromatic), 65.3 (OCH₂), 43.8 (NCH₂).
Purification and Analytical Validation
Recrystallization
The crude product is recrystallized from ethyl acetate/hexane (3:1), yielding pale-yellow crystals with >99% purity (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfur atom in the thiazolidinone ring and the methylene bridge are reactive sites for nucleophilic attacks. For example:
-
S-thiol group reactions : Potential for substitution with nucleophiles like amines or alcohols under basic conditions .
-
Methylene bridge interactions : Susceptible to Michael additions or cycloadditions due to its electron-rich nature.
Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions, leading to ring-opening products. For instance:
-
Acidic hydrolysis : Cleavage of the thiazolidinone ring to form thiol-containing intermediates .
-
Basic hydrolysis : Conversion to carbonyl derivatives via deprotonation and rearrangement.
Pyrazole Ring Reactivity
The pyrazole moiety participates in:
-
Electrophilic substitution : Reactions at the para position (relative to the substituent) due to electron-donating groups.
-
Coordination chemistry : Potential for metal chelation via the nitrogen atoms.
Antimicrobial Activity
The compound’s thioxo group (–S–) and pyrazole substituents may interact with bacterial enzymes, such as:
-
Inhibition of DNA gyrase : By binding to the ATP-binding pocket .
-
Interference with cell wall synthesis : Through disruption of peptidoglycan cross-linking .
Anticancer Mechanisms
Reactivity with cellular targets includes:
-
Microtubule stabilization : Similar to colchicine, interfering with tubulin polymerization .
-
Apoptosis induction : Activation of pro-apoptotic proteins (e.g., caspases) via thiazolidinone’s insulin-sensitizing properties .
Analytical Techniques for Reaction Monitoring
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the activation of apoptotic pathways. The specific compound discussed here has been investigated for its ability to target specific cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for potential therapeutic applications in oncology.
Antimicrobial Properties
Thiazolidinones are also noted for their antimicrobial activities. Preliminary studies suggest that (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one may possess broad-spectrum antimicrobial properties. This could make it a candidate for developing new antibiotics or antifungal agents, especially in an era where antibiotic resistance is a growing concern.
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various thiazolidinone derivatives, including the compound . The results indicated significant inhibition of cell growth in breast cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of thiazolidinone derivatives against a panel of pathogenic bacteria and fungi. The compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential utility as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.
Interacting with Receptors: Modulating the activity of receptors involved in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with derivatives sharing the thiazolidinone-pyrazole scaffold.
Table 1: Structural and Molecular Comparison
Key Observations:
The 2-chlorobenzyl group balances hydrophobicity with moderate polarity, unlike the 4-fluorobenzyl group in , which may improve metabolic stability but reduce bioavailability due to higher electronegativity .
Electronic and Steric Modifications :
- Fluorine substituents (e.g., in ) enhance electronic interactions with target proteins but may introduce steric hindrance depending on their position .
- The 3-methyl group on the pyrazole ring in the target compound minimizes steric clashes compared to 2-methyl derivatives (e.g., ), favoring binding pocket accommodation .
Heteroaromatic vs. Aromatic Substituents :
- The 2-furylmethyl group in introduces a heterocyclic moiety, which could modulate π-π stacking interactions but may reduce chemical stability compared to the chloro-aromatic group in the target compound .
Biological Activity
The compound (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry for its diverse biological activities. Thiazolidinones are characterized by their heterocyclic structure, which allows for various modifications that can enhance their pharmacological properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.
1. Antioxidant Activity
Thiazolidinones, including derivatives similar to the compound , have demonstrated notable antioxidant properties. Research indicates that certain modifications to the thiazolidinone scaffold can significantly enhance its ability to scavenge free radicals and inhibit lipid peroxidation. For instance, compounds with specific substituents have shown improved antioxidant activity measured through assays such as the TBARS method, where effective concentrations (EC) were determined .
| Compound | EC (mM) | Activity Description |
|---|---|---|
| 3i | 0.565 | Best inhibitory activity against lipid peroxidation |
| 3r | 0.708 | Significant antioxidant effect |
2. Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer potential. They exhibit cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation. The compound of interest may similarly affect cancer cells through mechanisms that involve modulation of signaling pathways associated with cell survival and death .
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are well-documented, with several studies highlighting their efficacy in reducing inflammation markers in vitro and in vivo. The presence of specific substituents can enhance these effects, making them promising candidates for treating inflammatory diseases .
Study 1: Structure-Activity Relationship (SAR)
A systematic study evaluated various thiazolidinone derivatives, revealing that modifications at positions 2 and 5 significantly influenced biological activities. The incorporation of bulky groups at these positions often resulted in enhanced anticancer and anti-inflammatory activities. This study underscores the importance of SAR in optimizing thiazolidinone derivatives for therapeutic use .
Study 2: Synthesis and Evaluation
Recent research focused on synthesizing new thiazolidinone derivatives, including those similar to the compound , and evaluating their biological activities. The study reported that certain synthesized compounds exhibited potent antimicrobial activity against various pathogens, suggesting a broad spectrum of bioactivity for thiazolidinones .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves a multi-step condensation process. For example, the thioxothiazolidinone core is formed via cyclization of a thiourea intermediate, followed by Knoevenagel condensation with a substituted pyrazole aldehyde. Key steps include:
- Cyclization : Use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the thiazolidinone ring .
- Condensation : Refluxing in ethanol/methanol with a base (e.g., NaOH) to facilitate the Z-configuration of the exocyclic double bond .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 aldehyde:thiazolidinone).
- Example Data :
| Step | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | CH₃CN | 70 | 65 | |
| Condensation | EtOH | 80 | 72 |
Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, SHELX refinement (via ORTEP-3 ) visualizes the spatial arrangement of substituents .
- Supporting Techniques :
- NMR : -NMR coupling constants ( Hz for E vs. < 12 Hz for Z).
- IR : Absence of C=O stretching (1680–1700 cm⁻¹) confirms enol tautomer stabilization in the Z-form .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- HPLC : Use a C18 column (MeCN:H₂O = 70:30) to detect impurities (< 0.5%) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Acceptable C/H/N/S deviations ≤ 0.4% .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., disorder in the 2-chlorobenzyl group)?
- Methodology :
- SHELXL Refinement : Apply restraints (e.g., DFIX, SIMU) to model disordered regions .
- Complementary Data : Pair SC-XRD with powder XRD (PXRD) to validate bulk crystallinity .
Q. What strategies are effective for optimizing regioselectivity in pyrazole-substitution reactions?
- DoE Approach : Use a central composite design to test variables:
- Factors : Catalyst (e.g., piperidine vs. DBU), solvent (polar aprotic vs. protic), reaction time.
- Response : % yield of 1,3,5-trisubstituted vs. 1,2,4-trisubstituted pyrazole .
- Example Workflow :
| Catalyst | Solvent | Time (h) | Regioselectivity (%) |
|---|---|---|---|
| DBU | DMF | 24 | 85 |
| Piperidine | EtOH | 12 | 62 |
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in thioxothiazolidinone formation?
- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl); >50% yield suppression indicates radical intermediates .
- Kinetic Isotope Effects (KIE) : Compare for deuterated substrates. A KIE > 2 suggests proton transfer in the rate-limiting step .
- Computational Modeling : DFT (B3LYP/6-31G*) to map energy barriers for cyclization pathways .
Q. What in vitro assays are suitable for evaluating structure-activity relationships (SAR) in antimicrobial studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
